molecular formula C13H9F2N3 B3198858 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine CAS No. 1016688-16-6

2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine

Cat. No. B3198858
CAS RN: 1016688-16-6
M. Wt: 245.23 g/mol
InChI Key: SJSLOFIDOXOORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine” belongs to the class of organic compounds known as benzodiazoles, which are organic compounds containing a benzene fused to a diazole ring . The presence of the difluorophenyl group and an amine group could suggest potential biological activity, as these functional groups are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of “2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine” would consist of a benzodiazole ring fused to a phenyl ring with two fluorine atoms at the 2 and 5 positions, and an amine group attached at the 5 position of the benzodiazole ring .


Chemical Reactions Analysis

Benzodiazoles, in general, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the difluorophenyl and amine groups could influence the reactivity of the compound .

Scientific Research Applications

Variability in Chemistry and Properties of Benzothiazole Derivatives

Benzothiazole derivatives are highlighted for their diverse chemical properties and applications, including their roles in biological and electrochemical activities. A comprehensive review of compounds containing benzothiazole and benzodiazole moieties reveals their potential in various fields, suggesting areas that might include applications for the specific compound mentioned (Boča, Jameson, & Linert, 2011).

Advancements in Synthesis and Biological Applications

Significant progress in the synthesis of benzothiazole derivatives indicates their importance in medicinal chemistry. New methods enable the creation of biologically active and industrially significant compounds, pointing towards their utility in pharmaceuticals and materials science (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

Therapeutic Potential and Patent Review

The therapeutic potentials of benzothiazole derivatives are vast, with activities ranging from antimicrobial to anticancer. Structurally simple 2-arylbenzothiazoles are explored for their antitumor agents, indicating a promising avenue for research into related compounds for treatment options (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Role in Optoelectronic Materials

Research extends into the application of quinazoline and pyrimidine derivatives (related to benzodiazoles) in optoelectronic materials. This suggests potential uses of similar compounds in electronic devices and luminescent elements, highlighting the versatility of this class of compounds (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

The future directions for the study of “2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine” could include further investigation into its synthesis, characterization, and potential biological activity. Given the presence of the benzodiazole, difluorophenyl, and amine groups, it could be of interest in medicinal chemistry research .

properties

IUPAC Name

2-(2,5-difluorophenyl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3/c14-7-1-3-10(15)9(5-7)13-17-11-4-2-8(16)6-12(11)18-13/h1-6H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSLOFIDOXOORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine
Reactant of Route 2
Reactant of Route 2
2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine
Reactant of Route 3
Reactant of Route 3
2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine
Reactant of Route 4
Reactant of Route 4
2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine
Reactant of Route 5
Reactant of Route 5
2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine
Reactant of Route 6
Reactant of Route 6
2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.